
4-Cyclopropyl-2-(pentafluoroethyl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-2-(perfluoroethyl)pyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a cyclopropyl group, a perfluoroethyl group, and a carboxylic acid functional group attached to the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(perfluoroethyl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.
Introduction of the Perfluoroethyl Group: The perfluoroethyl group can be introduced through a nucleophilic substitution reaction using perfluoroethyl iodide or similar reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of an intermediate compound using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of 4-Cyclopropyl-2-(perfluoroethyl)pyrimidine-5-carboxylic acid may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Cyclopropyl-2-(perfluoroethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace specific substituents.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrimidine derivatives with new functional groups.
Esterification: Ester derivatives of the original carboxylic acid.
科学的研究の応用
4-Cyclopropyl-2-(perfluoroethyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
The mechanism of action of 4-Cyclopropyl-2-(perfluoroethyl)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The perfluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, while the cyclopropyl group can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a perfluoroethyl group.
2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid: Contains two trifluoromethyl groups on the pyrimidine ring.
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: A pyrrolo[2,3-b]pyridine derivative with a trifluoromethyl group.
Uniqueness
4-Cyclopropyl-2-(perfluoroethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds with trifluoromethyl groups. The perfluoroethyl group can enhance the compound’s stability, lipophilicity, and potential biological activity.
特性
CAS番号 |
914201-14-2 |
|---|---|
分子式 |
C10H7F5N2O2 |
分子量 |
282.17 g/mol |
IUPAC名 |
4-cyclopropyl-2-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H7F5N2O2/c11-9(12,10(13,14)15)8-16-3-5(7(18)19)6(17-8)4-1-2-4/h3-4H,1-2H2,(H,18,19) |
InChIキー |
DKBMJRFEEPANGE-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC(=NC=C2C(=O)O)C(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





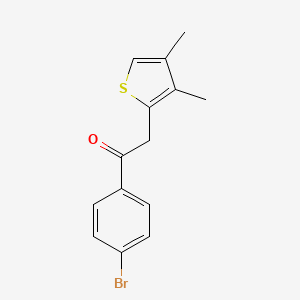

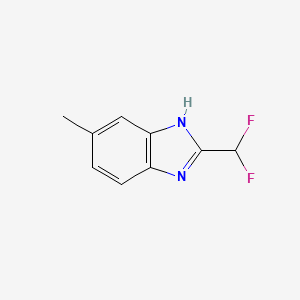

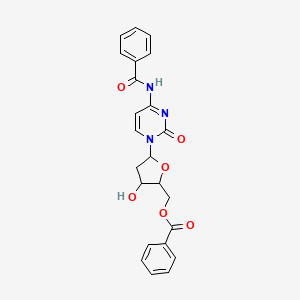
![[2-Hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B12064811.png)
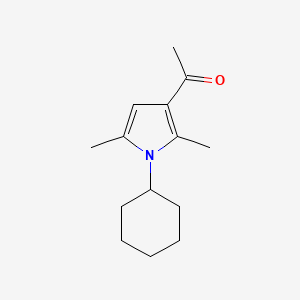
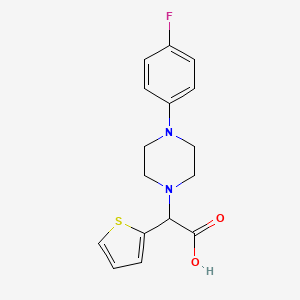
![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)


